2-(4-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}phenoxy)acetamide
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Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves coupling reactions and electrophilic cyclization reactions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
New Salt and Pharmaceutical Applications
- A patent describes a new salt, potentially related to the compound , used in pharmaceutical compositions and therapeutic applications (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Chemical Synthesis and Derivatives
- A study focused on the selective preparation and cyclization of phenols, leading to the synthesis of new compounds, including 1-benzofurans, which may be related to the compound in discussion (Ota et al., 1988).
Antitumor Activity
- Research on novel antitumor acetamide derivatives, including pyrrole and thiophene derivatives, highlights the potential for significant antitumor activity (Alqasoumi et al., 2009).
Ocular Hypotensive Agents
- A study on derivatives of benzo[b]thiophene-2-sulfonamide, a compound structurally related to the one , found that they could act as potent ocular hypotensive agents, useful in treating glaucoma (Graham et al., 1989).
Photocatalytic Degradation Studies
- Research on the photocatalytic degradation of paracetamol, which has a similar acetamide structure, using TiO2 nanoparticles under UV light, suggests environmental applications for the degradation of similar compounds (Jallouli et al., 2017).
Chemoselective Acetylation for Antimalarial Drugs
- A paper discusses the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for synthesizing antimalarial drugs (Magadum & Yadav, 2018).
Gastroprotective Activity
- Another study explores N-phenoxypropylacetamide derivatives with thioether function for gastroprotective activity, indicating potential for developing new anti-ulcer agents (Sekine et al., 1998).
Antimicrobial Properties
- Research on novel Schiff bases and thiazolidinone derivatives, including synthesis and antimicrobial profile evaluations, shows the potential of these compounds for antimicrobial applications (Fuloria et al., 2014).
Environmental Detoxification
- A study on Ensifer sp. demonstrates its potential for detoxifying environments contaminated with acetaminophen and its derivatives, which could be applicable to similar compounds (Park & Oh, 2020).
Antitumor Activity Evaluation
- Further research into 2-(4-aminophenyl)benzothiazole derivatives, which includes acetamide groups, underscores their potential as antitumor agents (Yurttaş et al., 2015).
Advanced Oxidation Chemistry
- The advanced oxidation chemistry of paracetamol, a structurally similar compound, has been investigated, which could be relevant to understanding the oxidation processes of related compounds (Vogna et al., 2002).
Properties
IUPAC Name |
2-[4-[[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-19(23,17-10-13-4-2-3-5-16(13)27-17)12-21-28(24,25)15-8-6-14(7-9-15)26-11-18(20)22/h2-10,21,23H,11-12H2,1H3,(H2,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXKRSXIKHMFDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)N)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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